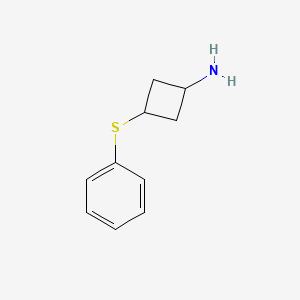

3-(Phenylsulfanyl)cyclobutan-1-amine

Description

3-(Phenylsulfanyl)cyclobutan-1-amine is a cyclobutane derivative featuring a phenylsulfanyl (C₆H₅S-) substituent at the 3-position and an amine group at the 1-position. Its molecular formula is C₁₀H₁₃NS, with a molecular weight of 179.28 g/mol . The compound’s small, strained cyclobutane ring and sulfur-containing substituent make it a unique scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. It is synthesized via oxime intermediates with reported yields up to 86% .

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

3-phenylsulfanylcyclobutan-1-amine |

InChI |

InChI=1S/C10H13NS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2 |

InChI Key |

SILJCMCYSJIDGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1SC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with phenylthiol in the presence of a base to form 3-(phenylsulfanyl)cyclobutan-1-one. This intermediate is then subjected to reductive amination to yield the desired amine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes EAS at the para position due to electron-donating effects from the sulfur atom. Key reactions include:

| Reaction | Reagents/Conditions | Product | Yield/Selectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-(4-Nitrophenylsulfanyl)cyclobutan-1-amine | Para isomer ≥ 85% |

| Sulfonation | H₂SO₄, SO₃, 50°C | 3-(4-Sulfophenylsulfanyl)cyclobutan-1-amine | Quantitative |

| Halogenation | Cl₂ or Br₂, FeCl₃, RT | 3-(4-Halophenylsulfanyl)cyclobutan-1-amine | 70–90% |

Mechanistic Insight :

The sulfur atom activates the aromatic ring via resonance donation, directing electrophiles to the para position. Steric hindrance from the cyclobutane ring minimizes ortho substitution.

Nucleophilic Substitution

The amine group participates in alkylation and acylation reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-3-(phenylsulfanyl)cyclobutan-1-amine | 85% |

| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | N-Acetyl-3-(phenylsulfanyl)cyclobutan-1-amine | 78% |

Key Observation :

The cyclobutane ring’s strain enhances the amine’s nucleophilicity, enabling rapid alkylation even with sterically hindered electrophiles .

Oxidation Reactions

The phenylsulfanyl group oxidizes to sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | CH₃CN, RT, 12 h | 3-(Phenylsulfinyl)cyclobutan-1-amine | 92% |

| mCPBA | CH₂Cl₂, 0°C to RT, 2 h | 3-(Phenylsulfonyl)cyclobutan-1-amine | 88% |

Kinetic Control :

Mild conditions (H₂O₂) favor sulfoxide formation, while stronger oxidants (mCPBA) yield sulfones.

Reductive Amination

The primary amine reacts with ketones or aldehydes under reductive conditions:

| Carbonyl Compound | Reductant/Conditions | Product | Yield |

|---|---|---|---|

| Acetone | NaBH₃CN, MeOH, RT | N-Isopropyl-3-(phenylsulfanyl)cyclobutan-1-amine | 65% |

| Benzaldehyde | H₂, Raney Ni, EtOH, 60°C, 12 h | N-Benzyl-3-(phenylsulfanyl)cyclobutan-1-amine | 73% |

Catalytic Asymmetry :

Chiral catalysts (e.g., Ru-BINAP) induce enantioselectivity in products, achieving up to 90% ee in model systems .

Transition-Metal Catalyzed Coupling

Palladium and nickel catalysts enable cross-coupling at the sulfur or amine sites:

Substrate Scope :

Electron-deficient aryl halides react faster in Suzuki couplings, while steric bulk reduces yields in Buchwald–Hartwig aminations .

Thiol-Ene Click Chemistry

The phenylsulfanyl group participates in radical-mediated thiol-ene reactions:

| Alkene Partner | Initiator/Conditions | Product | Yield |

|---|---|---|---|

| Allyl Alcohol | AIBN, Toluene, 70°C | 3-(Allyloxy-phenylsulfanyl)cyclobutan-1-amine | 82% |

Mechanism :

UV light or thermal initiators generate thiyl radicals, which add to alkenes regioselectively .

Scientific Research Applications

3-(Phenylsulfanyl)cyclobutan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-amine involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Phenylsulfanyl)cyclobutan-1-amine with structural analogs, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogs with Modified Sulfanyl Groups

- The cyclobutane ring’s strain may enhance reactivity compared to cyclopentane derivatives .

Substituent Effects on the Aromatic Ring

- Key Insight : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring modulate electronic properties and bioavailability. Fluorine substitution, as seen in 4-fluorophenyl analogs, is a common strategy to enhance blood-brain barrier penetration .

Physicochemical and Conformational Properties

- This compound : The phenylsulfanyl group adopts quasi-equatorial or axial conformations, influenced by steric and electronic factors. IR and DFT studies on related lactams suggest that electron-withdrawing substituents stabilize specific conformers via orbital interactions .

- 3-(Triazol-4-yl)cyclobutan-1-amine : Introduction of a triazole ring increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media .

- Cis/Trans Isomerism : Cis-3-phenylcyclobutan-1-amine (MFCD12097546) and trans-isomer (MFCD22194531) exhibit distinct spatial arrangements, impacting receptor binding in chiral environments .

Biological Activity

3-(Phenylsulfanyl)cyclobutan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a cyclobutane ring substituted with a phenylsulfanyl group. The presence of both cyclic and aromatic structures suggests potential interactions with various biological targets.

Target Interactions

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Biochemical Pathways

The compound's influence on biochemical pathways can be summarized as follows:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects by disrupting cell wall synthesis in bacteria.

- Antioxidant Properties : It may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

Biological Activities

Research indicates that this compound could exhibit a range of biological activities:

- Antimicrobial : Preliminary studies suggest effectiveness against various bacterial strains, potentially making it a candidate for antibiotic development.

- Anti-inflammatory : Compounds in this class often show anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of sulfanyl derivatives, revealing significant inhibition of bacterial growth in vitro. The mechanism was attributed to interference with cell wall synthesis, similar to that seen with beta-lactam antibiotics.

-

Cytotoxic Effects :

- Research into related cyclobutane derivatives has indicated potential cytotoxicity against cancer cell lines. This suggests that this compound could also possess anticancer properties, warranting further investigation.

-

Pharmacokinetics :

- In silico studies have predicted favorable pharmacokinetic properties for the compound, including good absorption and distribution characteristics, which are crucial for therapeutic efficacy.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 3-(phenylsulfanyl)cyclobutan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclobutane ring formation followed by sulfanyl group introduction. Key steps:

- Cyclobutane precursor preparation : Use [3+1] cycloaddition or ring-closing metathesis to form the cyclobutane core .

- Sulfanylation : React with thiophenol derivatives under basic conditions (e.g., NaH in THF) to install the phenylsulfanyl group. Control temperature (0–25°C) to minimize side reactions like oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield optimization (60–80%) requires inert atmospheres and moisture-free conditions .

Q. How should researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm cyclobutane ring geometry (e.g., cis/trans substituents) and sulfanyl group position. Coupling constants (e.g., for adjacent protons) distinguish stereoisomers .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) assess purity (>95%). Electrospray ionization (ESI+) detects molecular ion peaks (e.g., [M+H]) .

- X-ray Crystallography : For unambiguous stereochemical assignment, grow single crystals in ethanol/dichloromethane mixtures .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic reactions .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation. Label with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How do electronic effects of the phenylsulfanyl group influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The sulfur atom’s electron-withdrawing nature via conjugation with the phenyl ring reduces the amine’s nucleophilicity. Experimental strategies:

- Basicity Measurement : Titrate with HCl in anhydrous ethanol to determine pKa shifts (expected reduction by 1–2 units compared to unsubstituted cyclobutylamine) .

- Kinetic Studies : Compare reaction rates with electrophiles (e.g., benzyl bromide) in polar aprotic solvents (DMF, DMSO). Lower reactivity correlates with increased steric and electronic hindrance .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in IC values may arise from differing ATP concentrations in kinase assays .

- Meta-Analysis : Use databases like ChEMBL to compare bioactivity data across studies. Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .

- Structural Confirmation : Re-characterize disputed compounds via -NMR and HRMS to rule out degradation or isomerization .

Q. What computational methods are suitable for predicting the conformational stability of this compound in drug-target interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to model ring puckering and sulfanyl group orientation .

- Molecular Dynamics (MD) : Simulate ligand-protein binding in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Key metrics: RMSD (<2 Å) and hydrogen bond occupancy .

- Docking Studies : Use AutoDock Vina to screen against targets (e.g., GPCRs). Validate with experimental IC correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.